molecular formula C9H10ClNO4S B12526449 Ethyl 3-[(chlorosulfonyl)amino]benzoate CAS No. 651749-33-6

Ethyl 3-[(chlorosulfonyl)amino]benzoate

Cat. No.: B12526449
CAS No.: 651749-33-6
M. Wt: 263.70 g/mol
InChI Key: NZHMKBLDMOJRSA-UHFFFAOYSA-N
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Description

Ethyl 3-[(chlorosulfonyl)amino]benzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a chlorosulfonyl group attached to an amino group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(chlorosulfonyl)amino]benzoate typically involves the reaction of ethyl benzoate with chlorosulfonic acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(chlorosulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols. Conditions typically involve the use of solvents like DCM or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-[(chlorosulfonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[(chlorosulfonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 3-[(chlorosulfonyl)amino]benzoate can be compared with other similar compounds, such as:

Properties

CAS No.

651749-33-6

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.70 g/mol

IUPAC Name

ethyl 3-(chlorosulfonylamino)benzoate

InChI

InChI=1S/C9H10ClNO4S/c1-2-15-9(12)7-4-3-5-8(6-7)11-16(10,13)14/h3-6,11H,2H2,1H3

InChI Key

NZHMKBLDMOJRSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)Cl

Origin of Product

United States

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